molecular formula C22H31NO9 B1671616 Ethoheptazine citrate CAS No. 6700-56-7

Ethoheptazine citrate

Cat. No.: B1671616
CAS No.: 6700-56-7
M. Wt: 453.5 g/mol
InChI Key: KCVHFFSPDODYOG-UHFFFAOYSA-N
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Description

Ethoheptazine citrate (ethyl hexahydro-1-methyl-4-phenyl-1H-azepine-4-carboxylate citrate) is a synthetic opioid analgesic developed in the mid-20th century as part of efforts to identify non-addictive pain management alternatives . It acts primarily on the μ-opioid receptors in the central nervous system, inhibiting pain signal transmission . Marketed under the trade name Zactane and in combination products like Zactirin (with aspirin) and Equagesic (with aspirin and meprobamate), it was historically prescribed for mild to moderate pain . This compound is administered orally, with effects peaking at 1–2 hours and lasting 4–6 hours. Common side effects include nausea, constipation, dizziness, and respiratory depression, typical of opioids .

Chemical Reactions Analysis

Ethoheptazine Citrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethoheptazine citrate belongs to the opioid class, sharing mechanisms and limitations with other analgesics like propoxyphene , codeine , and tramadol . Below is a detailed comparative analysis:

Propoxyphene Hydrochloride

  • Mechanism: Propoxyphene, a weak μ-opioid agonist, also inhibits norepinephrine reuptake, contributing to its analgesic effects.
  • Efficacy: A double-blind crossover study (Wang, 1974) compared 150 mg this compound with 65 mg dextropropoxyphene HCl in 76 patients with chronic pain. Another study noted that ethoheptazine-aspirin combinations were distinguishable from half-strength ethoheptazine-aspirin and placebo, confirming its activity .
  • Side Effects : Both drugs caused mild side effects (e.g., dizziness, nausea), but propoxyphene carried higher risks of cardiotoxicity and dependency, leading to its withdrawal from the U.S. market in 2010 .

Codeine

  • Mechanism : A prodrug metabolized to morphine via CYP2D6, codeine’s efficacy varies with genetic polymorphisms.
  • Efficacy :
    • This compound lacks codeine’s reliance on metabolic activation, providing more consistent analgesia in poor CYP2D6 metabolizers.
    • However, codeine is more potent in standard doses (30–60 mg) and is widely used for moderate pain, whereas ethoheptazine’s use remained niche .
  • Safety : Codeine’s association with respiratory depression in pediatric patients and overdose risks overshadow ethoheptazine’s milder profile .

Tramadol

  • Mechanism: Dual-action (μ-opioid agonism + serotonin/norepinephrine reuptake inhibition).
  • Efficacy :
    • Tramadol’s dual mechanism provides superior pain relief for neuropathic and chronic pain compared to ethoheptazine .
    • Ethoheptazine’s lack of serotonin activity limits its utility in complex pain syndromes.

Comparative Data Table

Parameter This compound Propoxyphene HCl Codeine Tramadol
Dose (oral) 75–150 mg 65–130 mg 15–60 mg 50–100 mg
Peak Effect (hours) 1–2 2–3 1–2 2–3
Duration (hours) 4–6 4–6 3–4 6–8
Receptor Affinity μ-opioid agonist μ-opioid agonist μ-opioid agonist (prodrug) μ-opioid agonist + SNRI
Key Side Effects Nausea, respiratory depression Cardiotoxicity, dependency Respiratory depression Seizures, serotonin syndrome
Abuse Potential Moderate High Moderate Low
Regulatory Status Obsolete (INEFFECTIVE label) Withdrawn (2010) Restricted in some regions Widely available
Clinical Use Limited to historical cases Discontinued Moderate pain, cough Chronic/neuropathic pain

Sources:

Research Findings and Limitations

  • Ethoheptazine vs. Propoxyphene : While ethoheptazine demonstrated comparable efficacy to propoxyphene, its combination with aspirin (e.g., Zactirin) faced scrutiny for insufficient evidence of superiority over aspirin alone .
  • Safety Profile : Ethoheptazine’s side effects were generally mild in studies, but its opioid nature still posed risks of dependency and respiratory depression, limiting its adoption .
  • Regulatory Decline : By the 1980s, ethoheptazine combinations like Equagesic were labeled "INEFFECTIVE" due to lack of proven benefit and safety concerns, leading to market withdrawal .

Biological Activity

Ethoheptazine citrate, a phenazepine-based opioid analgesic, was developed in the 1950s and has been utilized primarily for pain relief in various clinical settings. Despite its historical use, it is important to note that this compound is no longer marketed. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical studies, and safety profiles.

Chemical and Pharmacological Properties

Chemical Structure and Composition:

  • Molecular Formula: C22H31NO9
  • Molecular Weight: 453.46 g/mol
  • Stereochemistry: Racemic
  • Optical Activity: (±)

The compound is a salt derived from ethoheptazine and citric acid, possessing unique pharmacological properties attributed to its chemical structure.

Mechanism of Action:
The precise mechanism of action for this compound remains unclear; however, it is believed to exert its effects primarily through modulation of opioid receptors in the central nervous system (CNS) . This interaction may contribute to its analgesic properties.

Clinical Applications and Efficacy

This compound has been evaluated for its effectiveness in treating various pain conditions. Notable findings from clinical studies include:

  • Postpartum Pain Relief: A study involving 227 patients demonstrated that the combination of this compound with acetylsalicylic acid provided satisfactory relief from postpartum pain in over 90% of cases .
  • Comparative Analgesic Studies: In a double-blind study comparing this compound with propoxyphene hydrochloride and placebo, ethoheptazine showed significant efficacy in pain management .

Summary of Clinical Findings

Study TypePopulation SizeTreatment RegimenResults
Postpartum Pain Relief227Ethoheptazine + Aspirin>90% satisfactory relief
Double-Blind ComparisonVariableEthoheptazine vs Propoxyphene vs PlaceboSignificant pain relief observed

Safety Profile and Adverse Effects

While this compound has demonstrated efficacy, it is also associated with several adverse effects. Commonly reported side effects include:

  • CNS Depression: Symptoms such as drowsiness and lightheadedness were noted, particularly at higher doses .
  • Gastrointestinal Distress: Nausea and vomiting were reported in some patients .
  • Allergic Reactions: Rare instances of severe allergic reactions have been documented, necessitating careful monitoring during administration .

Case Studies

Several case studies have highlighted both the therapeutic potential and risks associated with this compound:

  • Overdose Incidents: Reports indicate that significant overdoses led to CNS depression and required symptomatic treatment, including gastric lavage .
  • Combination Therapy Risks: Instances of adverse reactions when combined with other medications (e.g., meprobamate) were noted, emphasizing the need for caution in polypharmacy scenarios .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethoheptazine citrate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound synthesis begins with 2-phenyl-4-dimethylaminobutyronitrile as a precursor, followed by hydrolysis and esterification steps. Optimization involves adjusting reaction parameters such as temperature (e.g., maintaining 130–135°C during esterification) and solvent polarity. Yield improvements can be achieved by monitoring intermediates via thin-layer chromatography (TLC) and using catalytic agents to reduce side reactions. Characterization of the final product requires confirmation of purity via melting point analysis (151–153°C for the citrate salt) and spectroscopic methods (e.g., NMR, IR) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with attention to peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH₃) and aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (MS) can validate molecular weight (261.36 g/mol for the free base). Differential scanning calorimetry (DSC) may supplement melting point data to detect polymorphic forms .

Q. How should researchers design in vivo experiments to assess this compound’s analgesic efficacy?

  • Methodological Answer : Use a randomized controlled trial (RCT) design with rodent models (e.g., tail-flick or hot-plate tests). Define dosage ranges based on prior pharmacokinetic studies (e.g., 10–50 mg/kg). Include positive controls (e.g., morphine) and vehicle controls. Measure latency times pre- and post-administration, ensuring blinding to reduce bias. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare group means. Ethical approval must address humane endpoints and compliance with ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across preclinical studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias sources. Extract data on variables such as dosage, animal strain, and pain models. Use meta-regression to assess heterogeneity. For example, discrepancies in ED₅₀ values may arise from differences in bioavailability due to citrate salt vs. free base formulations. Sensitivity analyses should exclude outlier studies, and subgroup analyses can isolate confounding factors (e.g., genetic variability in metabolic enzymes) .

Q. What computational strategies are employed to model this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking studies using μ-opioid receptor crystal structures (e.g., PDB ID: 4DKL) to identify binding interactions. Quantitative SAR (QSAR) models can correlate substituent effects (e.g., ethyl ester vs. methyl groups) with analgesic potency. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict electron distribution in the azepane ring, influencing receptor affinity. Validate predictions via in vitro receptor-binding assays using radiolabeled ligands .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., Hill equation: E=Emax×[D]n/(EC50n+[D]n)E = E_{\text{max}} \times [D]^n / (EC_{50}^n + [D]^n)). Calculate EC₅₀ values with 95% confidence intervals. For non-normal distributions, apply log transformation or robust regression. Use the Akaike Information Criterion (AIC) to compare model fits. Report effect sizes (e.g., Cohen’s d) for clinical relevance and power analysis to justify sample sizes .

Q. Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound synthesis?

  • Methodological Answer : Include detailed protocols in supplementary materials, specifying equipment (e.g., rotary evaporator settings), solvent batches, and reaction times. For novel intermediates, provide ¹H NMR shifts (δ) and coupling constants (J). Adhere to the CONSORT checklist for experimental reporting, emphasizing raw data deposition in repositories like Zenodo .

Q. What criteria validate the identity of this compound in new studies?

  • Methodological Answer : Cross-validate identity via concordance of at least two orthogonal methods:

  • Chromatography : HPLC retention time matching a certified reference standard.
  • Spectroscopy : NMR chemical shifts aligning with published data (e.g., δ 4.1 ppm for the ethoxy group).
  • Elemental analysis : Carbon/nitrogen percentages within 0.4% of theoretical values (C 64.53%, N 4.70% for citrate salt) .

Q. Literature and Ethical Considerations

Q. How to conduct a scoping review to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer : Follow Arksey & O’Malley’s framework:

Define objectives (e.g., "Map signaling pathways modulated by Ethoheptazine").

Search PubMed/Scopus using terms like "this compound AND (analgesia OR opioid receptor)".

Chart data into themes (e.g., in vitro vs. in vivo evidence).

Consult stakeholders (e.g., pharmacologists) to prioritize understudied areas like κ-opioid activity.

Report findings using PRISMA-ScR guidelines .

Q. What ethical considerations are critical in designing studies involving this compound?

  • Methodological Answer : For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement). For human tissue experiments (e.g., receptor binding assays), obtain informed consent and IRB approval. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and comply with OECD Good Laboratory Practice (GLP) standards .

Properties

CAS No.

6700-56-7

Molecular Formula

C22H31NO9

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylazepane-4-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H23NO2.C6H8O7/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-9H,3,7,10-13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KCVHFFSPDODYOG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Key on ui other cas no.

6700-56-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

77-15-6 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethoheptazine Citrate;  Wy-401;  Wy 401;  Wy401;  Zactane citrate;  Aethoheptazin;  Equagesic

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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